molecular formula C16H21N3O2 B2837247 N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide CAS No. 2094349-05-8

N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide

カタログ番号 B2837247
CAS番号: 2094349-05-8
分子量: 287.363
InChIキー: MKUZLKVRWUFHHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been investigated for its ability to treat a range of diseases, including cancer, inflammation, and neurological disorders.

作用機序

The mechanism of action of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide involves the inhibition of several key enzymes and signaling pathways involved in disease progression. In cancer research, this compound has been shown to inhibit the activity of JAK2 and FLT3, which are involved in the regulation of cell growth and survival. In addition, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to inhibit the activity of several other enzymes involved in cancer progression, including c-Met and Aurora kinase A.
In inflammatory diseases, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the activity of NF-kappaB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to enhance the activity of chemotherapy agents in preclinical studies.
In inflammatory diseases, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to reduce inflammation and tissue damage, and improve clinical outcomes in animal models of disease.

実験室実験の利点と制限

One of the main advantages of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide is its specificity for its target enzymes and signaling pathways. This compound has been shown to have minimal off-target effects, which makes it an attractive candidate for therapeutic development. In addition, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
One of the limitations of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide is its lack of clinical data. Although this compound has shown promising results in preclinical studies, its safety and efficacy in humans have not yet been established. In addition, the cost of synthesizing N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide may be a limiting factor for some research labs.

将来の方向性

There are several potential future directions for research on N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide. One area of interest is the development of combination therapies that include N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide and other targeted agents or chemotherapy agents. In addition, further research is needed to establish the safety and efficacy of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide in humans, and to identify potential biomarkers that may predict response to this compound.
Other potential areas of research include investigating the role of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide in other diseases, such as neurological disorders, and exploring the use of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide as a tool for studying the biology of cancer and inflammation.

合成法

The synthesis of N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide involves several steps, including the reaction of 2-ethyl-4-hydroxy-2-oxotetrahydrofuran with cyanomethylpyridine, followed by the reaction of the resulting product with N,N-dimethylformamide dimethyl acetal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been investigated for its ability to inhibit the growth and proliferation of cancer cells. In preclinical studies, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has been shown to inhibit the activity of several cancer-related enzymes, including JAK2 and FLT3, which are involved in the regulation of cell growth and survival.
In addition to its potential applications in cancer research, N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-(pyridin-2-yl)acetamide has also been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and has been investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

特性

IUPAC Name

N-(cyanomethyl)-2-(2-ethyloxan-4-yl)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-14-11-13(6-10-21-14)12-16(20)19(9-7-17)15-5-3-4-8-18-15/h3-5,8,13-14H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUZLKVRWUFHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)CC(=O)N(CC#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。